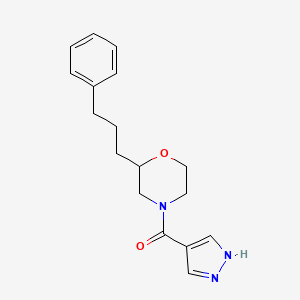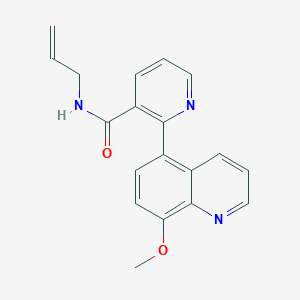
2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine
Descripción general
Descripción
2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, it has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In drug discovery, it has been used as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it has been shown to interact with various targets in cells, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of these targets, leading to its various biological effects.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In drug discovery, it has been shown to have various pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments include its potential therapeutic applications, its ability to interact with various targets in cells, and its lead compound potential for drug discovery. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for the study of 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. These include further studies to understand its mechanism of action, the development of new derivatives with improved pharmacological properties, and the exploration of its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
In conclusion, 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Propiedades
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-11-18-19-12-15)20-9-10-22-16(13-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJPADVWZXJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNN=C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-fluoro-5-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B3816968.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-(4-morpholinyl)-1-propanamine](/img/structure/B3816976.png)
![(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816986.png)
![1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B3816994.png)
![1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3817008.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B3817013.png)
![{1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3817028.png)
![N-(2-pyridinylmethyl)-3-{[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3817034.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B3817036.png)
![1-ethyl-5-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-pyrazole-4-carboxamide](/img/structure/B3817064.png)
![6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine](/img/structure/B3817066.png)
![5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3817074.png)
![8-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817075.png)